molecular formula C13H15NO B14513840 4-tert-Butyl-2-phenyl-1,3-oxazole CAS No. 62738-31-2

4-tert-Butyl-2-phenyl-1,3-oxazole

Cat. No.: B14513840
CAS No.: 62738-31-2
M. Wt: 201.26 g/mol
InChI Key: BIAFFQOREAYRTF-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-phenyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the fourth position and a phenyl group at the second position. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-iodo acetophenones with phenylglyoxals, followed by condensation to form imines and subsequent decarboxylation/annulation/oxidation . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, allowing the preparation of 4,5-disubstituted oxazoles in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole N-oxides under specific conditions.

    Reduction: Reduction of the oxazole ring to form dihydrooxazoles.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Use of reducing agents such as lithium aluminum hydride.

    Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of dihydrooxazoles.

    Substitution: Formation of substituted phenyl oxazoles.

Scientific Research Applications

4-tert-Butyl-2-phenyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-phenyl-1,3-oxazole involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: Similar structure but with the oxygen and nitrogen atoms at different positions.

    Oxadiazole: Contains an additional nitrogen atom in the ring.

Uniqueness

4-tert-Butyl-2-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tert-butyl group provides steric hindrance, while the phenyl group contributes to aromaticity and potential interactions with biological targets .

Properties

CAS No.

62738-31-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-tert-butyl-2-phenyl-1,3-oxazole

InChI

InChI=1S/C13H15NO/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

BIAFFQOREAYRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC(=N1)C2=CC=CC=C2

Origin of Product

United States

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